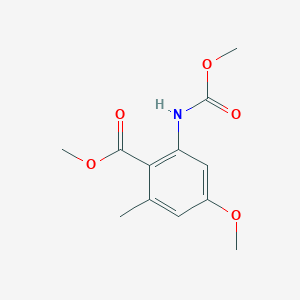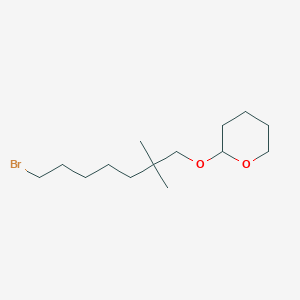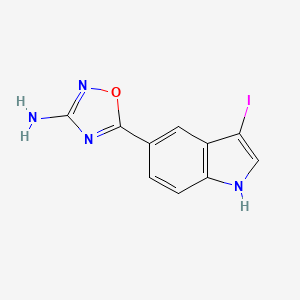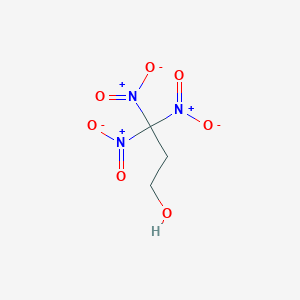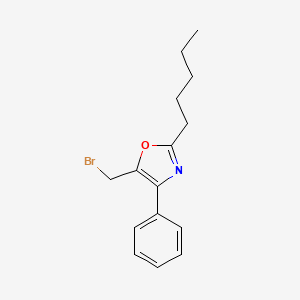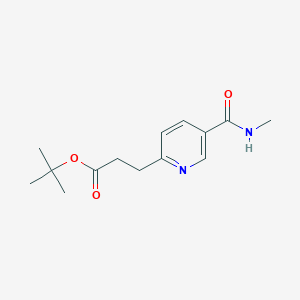
4-methyl-3-(methylthio)-2-Pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methyl-3-(methylthio)-2-Pyridinamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methyl group and a methylthio group attached to the pyridine ring, making it a derivative of pyridine with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(methylthio)-2-Pyridinamine typically involves the introduction of the methyl and methylthio groups onto the pyridine ring. One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with methylating agents and thiolating agents under controlled conditions. For example, the reaction of 4-methyl-2-chloropyridine with sodium methanethiolate can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-methyl-3-(methylthio)-2-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding simpler pyridine derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler pyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
4-methyl-3-(methylthio)-2-Pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-methyl-3-(methylthio)-2-Pyridinamine involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-methyl-2-Pyridinamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
3-(methylthio)-2-Pyridinamine: Lacks the methyl group, affecting its steric and electronic properties.
2-Amino-4-methylpyridine: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness
4-methyl-3-(methylthio)-2-Pyridinamine is unique due to the presence of both the methyl and methylthio groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
4-methyl-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9) |
InChIキー |
YVBYIERVWATQSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)N)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
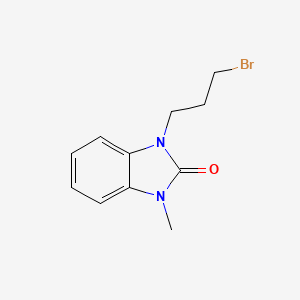

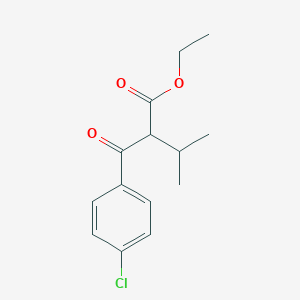
![N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide](/img/structure/B8441751.png)
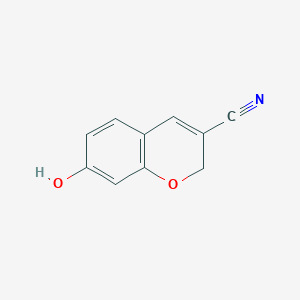
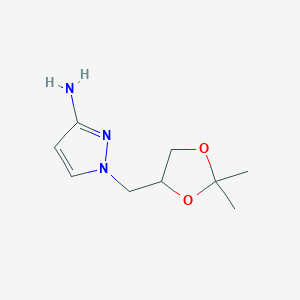
![[2-(2-Fluoro-ethoxy)-ethyl]-methyl-amine hydrochloride](/img/structure/B8441763.png)
